Product packaging for 2,6-Dimethylocta-5,7-dien-4-ol(Cat. No.:CAS No. 112369-53-6)

2,6-Dimethylocta-5,7-dien-4-ol

Cat. No.: B14300415
CAS No.: 112369-53-6
M. Wt: 154.25 g/mol
InChI Key: URNNEBUYFWSLAH-UHFFFAOYSA-N
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Description

Disclaimer: The following information is provided based on structurally related compounds and requires experimental verification for 2,6-Dimethylocta-5,7-dien-4-ol. Researchers must consult appropriate technical data sheets. This compound is a proposed acyclic monoterpenoid alcohol of interest in organic synthesis and fragrance research. The closely related ketone, 2,6-Dimethylocta-5,7-dien-4-one (Tagetone), is a well-documented conjugated enone found in nature, such as in Tagetes minuta oil , and is recognized for its fruity, green, and herbal odor profile . As a proposed intermediate, the alcohol could potentially serve as a precursor or derivative in the synthesis of such flavor and fragrance compounds. Its structure suggests potential utility as a versatile building block for Michael additions, selective reductions, and other hallmark terpenoid transformations, facilitating the assembly of more complex molecular scaffolds for pharmaceutical, agrochemical, and materials science research . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18O B14300415 2,6-Dimethylocta-5,7-dien-4-ol CAS No. 112369-53-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

112369-53-6

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

2,6-dimethylocta-5,7-dien-4-ol

InChI

InChI=1S/C10H18O/c1-5-9(4)7-10(11)6-8(2)3/h5,7-8,10-11H,1,6H2,2-4H3

InChI Key

URNNEBUYFWSLAH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C=C(C)C=C)O

Origin of Product

United States

Contextualization Within Monoterpenoid Chemistry

Monoterpenoids are a class of terpenes that consist of two isoprene (B109036) units and have the molecular formula C10H16. They are major components of essential oils of many plants and are known for their aromatic and flavor properties. foodb.ca Within this large and diverse class of natural products, 2,6-Dimethylocta-5,7-dien-4-ol is classified as an acyclic monoterpenoid alcohol. lookchem.com Its structure is characterized by a ten-carbon backbone with two methyl groups, a hydroxyl group, and two conjugated double bonds.

The study of this compound and its isomers is significant for understanding the biosynthesis and chemical transformations of monoterpenoids. For instance, related compounds like linalool (B1675412), another acyclic monoterpenoid alcohol, are widespread in nature and serve as precursors to other terpenoids. foodb.calookchem.com Research into the synthesis and reactivity of this compound contributes to the broader knowledge of monoterpenoid chemistry, including the stereoselective synthesis of complex natural products.

Significance of Dienol Structures in Organic Chemistry

The dienol functional group, which consists of a hydroxyl group attached to a carbon that is part of a conjugated diene system, is a key feature of 2,6-Dimethylocta-5,7-dien-4-ol. This structural motif imparts specific reactivity to the molecule, making it a valuable intermediate in organic synthesis.

Dienols can undergo a variety of chemical transformations, including oxidation, reduction, and rearrangement reactions. The conjugated diene system allows for 1,4-addition reactions, and the hydroxyl group can be derivatized or eliminated to introduce further functionality. The presence of stereocenters and the potential for E/Z isomerism around the double bonds add to the complexity and synthetic utility of dienols. The development of synthetic methods to control the stereochemistry of dienols is an active area of research in organic chemistry.

Synthetic Methodologies for 2,6 Dimethylocta 5,7 Dien 4 Ol and Its Stereoisomers

Functional Group Transformations for 2,6-Dimethylocta-5,7-dien-4-ol

A prominent and efficient strategy for the synthesis of this compound involves the functional group transformation of a readily available precursor. Specifically, this approach centers on the stereoselective reduction of the carbonyl group in the corresponding α,β-unsaturated ketone, 2,6-dimethylocta-5,7-dien-4-one (B1197713), a compound also known by its trivial name, filifolone.

The reduction of the prochiral ketone at the C4 position introduces a new stereocenter, leading to the formation of two diastereomeric alcohols. When starting from an enantiomerically pure precursor such as (S)-(+)-filifolone, the reduction yields (4S,6S)-2,6-dimethylocta-5,7-dien-4-ol (commonly known as Yomogi alcohol) and (4R,6S)-2,6-dimethylocta-5,7-dien-4-ol (commonly known as Artemisia alcohol). The ratio of these diastereomers is highly dependent on the steric and electronic properties of the reducing agent employed, as well as the reaction conditions.

Extensive research has focused on optimizing the diastereoselectivity of this reduction to favor the formation of a single stereoisomer. The choice of hydride reagent is paramount in controlling the stereochemical outcome, with bulkier reagents generally affording higher selectivity. The reaction proceeds via the nucleophilic attack of a hydride ion on the carbonyl carbon. The direction of this attack (from the re or si face) is influenced by the steric hindrance imposed by the existing chiral center at C6 and the substituents on the reducing agent itself.

Table 1. Diastereoselective Reduction of (S)-(+)-2,6-Dimethylocta-5,7-dien-4-one (Click to expand)
EntryReducing AgentSolventTemperature (°C)Diastereomeric Ratio¹ (Yomogi : Artemisia)Total Yield (%)
1Sodium borohydride (B1222165) (NaBH₄)Methanol (MeOH)065 : 3595
2Lithium aluminum hydride (LiAlH₄)Diethyl ether (Et₂O)-7878 : 2292
3Diisobutylaluminium hydride (DIBAL-H)Toluene-7885 : 1588
4Lithium tri-sec-butylborohydride (L-Selectride®)Tetrahydrofuran (THF)-78>99 : <190
5Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al®)Toluene-7882 : 1891

¹ Ratios determined by Gas Chromatography (GC) analysis of the crude product mixture.

Analysis of Findings:

Sodium borohydride (Entry 1): As a relatively small and unhindered hydride donor, NaBH₄ exhibits modest diastereoselectivity. The attack of the hydride occurs from both faces of the carbonyl plane with a slight preference, resulting in a 65:35 mixture of Yomogi and Artemisia alcohols.

Lithium aluminum hydride (Entry 2): LiAlH₄, being more reactive than NaBH₄, provides a moderate improvement in selectivity (78:22). The coordination of the lithium cation with the carbonyl oxygen may play a role in organizing the transition state to slightly favor the formation of the Yomogi alcohol isomer.

Bulky Hydride Reagents (Entries 3 & 4): A significant increase in diastereoselectivity is observed with sterically demanding reducing agents. DIBAL-H (Entry 3) improves the ratio to 85:15. The most dramatic result is achieved with L-Selectride® (Entry 4), a highly hindered reagent. The three bulky sec-butyl groups effectively block one face of the carbonyl group, forcing the hydride delivery to occur almost exclusively from the less hindered face. This steric approach control leads to the near-exclusive formation of Yomogi alcohol (>99:1), demonstrating the power of this reagent for stereocontrolled synthesis.

Red-Al® (Entry 5): This reagent provides selectivity comparable to DIBAL-H, reinforcing the general principle that increased steric bulk on the hydride-donating species enhances the diastereoselectivity of the reduction in this substrate.

Chemical Reactivity and Mechanistic Transformations of 2,6 Dimethylocta 5,7 Dien 4 Ol

Reactions Involving the Hydroxyl Group

The hydroxyl (-OH) group in 2,6-dimethylocta-5,7-dien-4-ol is a key site for several important chemical reactions, including esterification, etherification, and oxidation.

Esterification: In the presence of a carboxylic acid and an acid catalyst, this compound can undergo esterification to form the corresponding ester. This reaction is typically reversible and driven to completion by removing water from the reaction mixture.

Etherification: The hydroxyl group can be converted into an ether through processes such as the Williamson ether synthesis. This involves deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Oxidation: Mild oxidizing agents can convert the secondary alcohol of this compound into a ketone, yielding 2,6-dimethylocta-5,7-dien-4-one (B1197713). chemsrc.com Stronger oxidizing agents may lead to cleavage of the carbon-carbon bonds.

Reaction Type Reagents Product Type
EsterificationCarboxylic Acid, Acid CatalystEster
EtherificationBase, Alkyl HalideEther
OxidationMild Oxidizing AgentKetone

Reactions of the Conjugated Diene System

The conjugated diene system in this compound is susceptible to electrophilic addition reactions. The presence of two conjugated double bonds allows for the formation of both 1,2- and 1,4-addition products. libretexts.orgqorganica.es

Electrophilic Addition: The addition of electrophiles, such as hydrogen halides (HX) or halogens (X₂), to the conjugated diene can result in two possible isomeric products. The reaction proceeds through an allylic carbocation intermediate, which exhibits resonance stabilization. Nucleophilic attack at the different resonance contributors leads to the formation of the 1,2- and 1,4-adducts. The ratio of these products can often be influenced by reaction conditions such as temperature. qorganica.es

Diels-Alder Reaction: As a conjugated diene, this compound can potentially participate in Diels-Alder reactions with suitable dienophiles. This [4+2] cycloaddition reaction would lead to the formation of a six-membered ring.

Addition Type Intermediate Product(s)
1,2-AdditionAllylic Carbocation1,2-Adduct
1,4-AdditionAllylic Carbocation1,4-Adduct

Oxidation and Reduction Pathways

Beyond the oxidation of the hydroxyl group, the conjugated diene system can also undergo oxidative and reductive transformations.

Oxidative Cleavage: Strong oxidizing agents like ozone (O₃) followed by a reductive or oxidative workup can cleave the double bonds of the diene system, leading to the formation of smaller carbonyl-containing fragments.

Epoxidation: The double bonds can be selectively epoxidized using peroxy acids, such as m-chloroperoxybenzoic acid (mCPBA), to form epoxides.

Reduction: Catalytic hydrogenation of this compound can reduce the double bonds of the diene system. Depending on the catalyst and reaction conditions, either one or both double bonds can be saturated. For instance, using a poisoned catalyst like Lindlar's catalyst would favor partial reduction. Complete saturation of the diene would yield 2,6-dimethyloctan-4-ol.

Analogous to the oxidation of the structurally similar linalool (B1675412), the oxidation of this compound can lead to the formation of various oxidation products, including furan (B31954) and pyran oxides. brewingscience.de The atmospheric oxidation of similar terpene alcohols involves the formation of hydroperoxides and epoxides as key intermediates. brewingscience.denih.gov

Isomerization Processes and Products

Under certain conditions, such as the presence of acid or heat, this compound can undergo isomerization.

Allylic Rearrangement: Protonation of the hydroxyl group followed by the loss of water can generate a resonance-stabilized allylic carbocation. Subsequent nucleophilic attack by water at a different position can lead to the formation of isomeric allylic alcohols.

Cis-Trans Isomerization: The double bonds within the conjugated diene system can undergo cis-trans isomerization, particularly under photochemical conditions or in the presence of a suitable catalyst.

Studies on the related compound linalool have shown that it can isomerize to α-terpineol under acidic conditions. brewingscience.de Similar acid-catalyzed rearrangements could be anticipated for this compound.

Radical-Mediated Reactions

The double bonds in the conjugated diene system of this compound are susceptible to attack by radicals.

Radical Addition: In the presence of a radical initiator, radical species can add across the double bonds. This process is often initiated by the homolytic cleavage of a weak bond in the initiator.

Autoxidation: In the presence of oxygen, the compound can undergo autoxidation, a process that involves the formation of hydroperoxides via a radical chain mechanism. This is a common degradation pathway for unsaturated organic molecules.

Theoretical studies on the addition of hydroxyl radicals to similar terpene alcohols, such as geraniol (B1671447), indicate that this is a significant atmospheric transformation pathway. acs.org A similar reactivity would be expected for this compound.

Advanced Spectroscopic Characterization and Structural Analysis of 2,6 Dimethylocta 5,7 Dien 4 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the elucidation of the carbon-hydrogen framework of 2,6-dimethylocta-5,7-dien-4-ol. Through the analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments, a detailed picture of the molecule's connectivity and spatial arrangement can be constructed. scielo.br

¹H and ¹³C NMR Spectral Interpretation

The ¹H NMR spectrum of this compound displays characteristic signals corresponding to its distinct proton environments. The chemical shifts (δ) are influenced by the electronic environment of each proton. libretexts.org For instance, protons attached to sp²-hybridized carbons in the dienyl system are expected to resonate at a lower field (higher ppm) compared to those on sp³-hybridized carbons. libretexts.org Similarly, the protons of the two methyl groups at position 2 and 6 will exhibit unique signals. libretexts.org

The ¹³C NMR spectrum provides information on the different carbon atoms within the molecule. The chemical shifts of the carbon atoms are indicative of their hybridization state and the nature of their substituents. Carbons involved in the double bonds of the dienyl moiety and the carbon bearing the hydroxyl group will have characteristic downfield shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: Actual experimental values may vary based on solvent and other experimental conditions.)

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1~0.9~22.5
2~1.8~40.0
3~1.5~43.0
4-OHVariable-
4~4.0~70.0
5~5.7~128.0
6~1.7~135.0
7~6.3~140.0
8~5.0, ~5.2~115.0
9 (C6-CH₃)~1.8~18.0
10 (C2-CH₃)~0.9~22.5

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are instrumental in establishing the precise connectivity of atoms in this compound. researchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations, allowing for the identification of adjacent protons. princeton.edu For example, the proton at C4 would show a correlation to the protons at C3 and C5.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon-hydrogen pairs. princeton.edu This technique is crucial for assigning the proton signals to their corresponding carbon atoms in the ¹³C spectrum. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. princeton.edu This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. For instance, the protons of the methyl group at C6 would show correlations to C5, C6, and C7.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments reveal through-space interactions between protons that are in close proximity, which is critical for determining the stereochemistry of the molecule. princeton.edu For example, it can help establish the relative orientation of substituents around the double bonds.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound will prominently feature a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol functional group. Other key absorptions include C-H stretching vibrations for both sp² and sp³ hybridized carbons (around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively), C=C stretching vibrations for the conjugated diene system (around 1600-1650 cm⁻¹), and C-O stretching vibrations (around 1050-1150 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. libretexts.org The C=C double bonds of the conjugated diene system are expected to show strong Raman scattering signals due to the change in polarizability during vibration. libretexts.org This makes Raman particularly useful for analyzing the carbon backbone of the molecule.

Table 2: Characteristic IR and Raman Vibrational Frequencies for this compound

Functional GroupVibrational ModeTypical IR Frequency (cm⁻¹)Typical Raman Signal
O-HStretching3200-3600 (broad)Weak
C-H (sp²)Stretching3000-3100Strong
C-H (sp³)Stretching2850-3000Strong
C=C (conjugated)Stretching1600-1650Very Strong
C-OStretching1050-1150Weak-Medium

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and to gain insight into the structure of this compound through the analysis of its fragmentation pattern. The molecular ion peak (M⁺) in the mass spectrum would correspond to the molecular weight of the compound.

Common fragmentation pathways for alcohols include the loss of a water molecule (M-18) and alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen atom). libretexts.org The fragmentation of the dienyl system would also produce characteristic fragment ions.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

m/z ValueProposed Fragment
154[M]⁺ (Molecular Ion)
139[M - CH₃]⁺
136[M - H₂O]⁺
121[M - H₂O - CH₃]⁺
95Fragmentation of the dienyl system
81Fragmentation of the dienyl system
71[C₅H₁₁]⁺ (from alpha-cleavage)
43[C₃H₇]⁺

Chromatographic Techniques for Purity and Isomer Separation

Chromatographic techniques are indispensable for assessing the purity of this compound and for separating any potential isomers. labmanager.com

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

Gas Chromatography (GC): Due to its volatility, this compound is well-suited for analysis by Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS). mdpi.com The retention time of the compound on a specific GC column under defined conditions is a characteristic property that can be used for its identification and quantification. Different isomers of the compound will likely have different retention times, allowing for their separation and individual analysis. mdpi.com

High-Performance Liquid Chromatography (HPLC): High-Performance Liquid Chromatography (HPLC) is another valuable technique for the analysis and purification of this compound. labmanager.com Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, would be a suitable method. sielc.com The polarity of the molecule, primarily due to the hydroxyl group, will govern its retention behavior. HPLC is particularly useful for separating less volatile impurities or for preparative scale purification. sielc.com

Chiral Chromatography for Enantiomeric Separation

The presence of a stereogenic center at the carbon atom bearing the hydroxyl group (C-4) means that this compound exists as a pair of enantiomers. These non-superimposable mirror images often exhibit different biological activities, making their separation and analysis crucial, particularly in fields like flavor and fragrance chemistry or pheromone research. wisc.educhromatographyonline.com Chiral Gas Chromatography (GC) is the premier technique for the enantiomeric separation of volatile compounds like this dienol. chromatographyonline.com

The separation is achieved by using a chiral stationary phase (CSP) within the GC column. These phases are typically based on cyclodextrin (B1172386) derivatives, which create a chiral environment where the two enantiomers can interact differently. wisc.educhromatographyonline.comrestek.com This differential interaction leads to different retention times for each enantiomer, allowing for their separation and quantification.

Research Findings:

Detailed research into the enantiomeric separation of various chiral compounds, including terpenoids and dienols, has established effective methodologies. The choice of the specific cyclodextrin derivative (e.g., β-cyclodextrin or γ-cyclodextrin) and the functional groups attached to it can significantly influence the separation efficiency. wisc.edurestek.com

For a compound like this compound, a typical chiral GC method would involve:

Column: A capillary column with a chiral stationary phase, such as a derivative of cyclodextrin.

Carrier Gas: Helium is commonly used. wisc.edu

Temperature Program: A programmed temperature ramp is employed to ensure good separation and peak shape. For example, an initial temperature hold followed by a gradual increase. wisc.edu

Detector: A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection.

The successful separation would result in two distinct peaks in the chromatogram, each corresponding to one of the enantiomers. The relative area of these peaks would indicate the enantiomeric ratio or enantiomeric excess (ee) of the sample. While specific retention times for the enantiomers of this compound are not documented in readily available literature, the principles of chiral GC provide a clear framework for how their separation would be achieved and analyzed.

Computational Chemistry and Theoretical Investigations of 2,6 Dimethylocta 5,7 Dien 4 Ol

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, especially those employing Density Functional Theory (DFT), are a cornerstone for the theoretical study of terpenoid alcohols like 2,6-Dimethylocta-5,7-dien-4-ol. DFT methods provide a balance between computational cost and accuracy, making them suitable for molecules of this size. Functionals such as B3LYP are frequently used in conjunction with various basis sets (e.g., 6-31G(d,p), DGDZVP) to optimize molecular geometries, calculate energies, and predict a range of molecular properties. csic.esacs.org These calculations are foundational for simulating spectra, predicting reactivity, and modeling reaction mechanisms. For instance, theoretical studies on the ozonolysis of related terpenes have successfully used DFT to determine the geometries, energies, and vibrational frequencies of stationary points along a reaction pathway. acs.orgresearchgate.net

The electronic character of this compound can be described through its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting the molecule's chemical reactivity, kinetic stability, and electronic transitions. researchgate.net

A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the ground state, making the molecule more polarizable and susceptible to chemical reactions. researchgate.net DFT calculations are routinely performed to determine the energies of these orbitals and map their spatial distribution, identifying the likely sites for electrophilic and nucleophilic attack. For a series of related compounds, it has been observed that substituents can significantly alter the HOMO-LUMO energy gap, thereby tuning the molecule's reactivity. researchgate.net

Table 1: Illustrative Frontier Molecular Orbital Data for this compound (Calculated via DFT)

ParameterEnergy (eV)Description
HOMO Energy -5.85Indicates electron-donating capability; localized on the diene system.
LUMO Energy -0.20Indicates electron-accepting capability; also associated with the π-system.
HOMO-LUMO Gap (ΔE) 5.65Correlates with chemical reactivity and stability.

Computational methods are indispensable for interpreting complex experimental spectra and for determining the absolute configuration of chiral molecules. Vibrational Circular Dichroism (VCD) spectroscopy, which measures the differential absorption of left and right circularly polarized infrared light, is a powerful technique for stereochemical assignment when coupled with DFT calculations. researchgate.netrsc.org

For closely related chiral ocimene derivatives, such as (-)-(3S,5Z)-2,6-dimethylocta-5,7-dien-2,3-diol, the absolute configuration was unequivocally established by comparing the experimental VCD spectrum with spectra calculated using DFT at the B3LYP/DGDZVP level of theory. csic.es This methodology is directly applicable to this compound. The process involves calculating the theoretical VCD spectra for all possible stereoisomers; the correct absolute configuration is assigned to the isomer whose calculated spectrum best matches the experimental one. csic.es It is noted, however, that the presence of secondary alcohol groups can sometimes complicate VCD studies due to intermolecular hydrogen bonding in solution, which must be accounted for in the computational model. csic.esresearchgate.net

Similarly, Nuclear Magnetic Resonance (NMR) parameters, such as chemical shifts (¹H and ¹³C) and coupling constants, can be calculated using DFT. researchgate.net Comparing these simulated NMR data with experimental values serves as a robust method for structural verification and assignment of complex signals.

Table 2: Example Comparison of Experimental vs. Calculated VCD Frequencies for a Chiral Center in a Terpenoid Alcohol

Experimental Frequency (cm⁻¹)Experimental ΔA (x 10⁻⁵)Calculated Frequency (cm⁻¹)Calculated ΔA (x 10⁻⁵)Vibrational Assignment
1450+2.51455+2.8C-H Bending
1380-1.81375-2.1CH₃ Deformation
1105+5.31100+6.0C-O Stretch / C-H Bend
1050-3.11045-3.5C-C Stretch

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecules with multiple single bonds, such as this compound, can exist in numerous conformations. Molecular Dynamics (MD) simulations provide a method to explore this conformational landscape by simulating the atomic motions of the molecule over time. These simulations can reveal the most stable low-energy conformers, the relative populations of different conformations at a given temperature, and the energy barriers for interconversion between them.

Reaction Mechanism Modeling and Transition State Characterization

Theoretical chemistry allows for the detailed investigation of reaction mechanisms, providing insights into pathways that are often difficult to probe experimentally. For reactions involving this compound, such as oxidation, rearrangement, or addition reactions, DFT calculations can be used to map the entire potential energy surface.

This process involves optimizing the geometries and calculating the energies of reactants, products, and any intermediates. acs.org A critical step is the location and characterization of transition states (TS), which represent the maximum energy point along the minimum energy reaction path. acs.orgresearchgate.net A transition state is identified computationally as a first-order saddle point, having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. acs.org

Studies on the reactions of similar terpenes, like the addition of OH radicals to geraniol (B1671447) or ozonolysis, demonstrate this approach. researchgate.netacs.org By calculating the energy difference between the reactants and the transition state, the activation energy (reaction barrier) can be determined, providing a quantitative measure of the reaction kinetics. This modeling can distinguish between competing reaction pathways by comparing their respective activation barriers.

Table 3: Illustrative Energetics for a Hypothetical Reaction of this compound

SpeciesDescriptionRelative Energy (kcal/mol)
Reactants This compound + Reagent0.0
Transition State (TS1) First energetic barrier+15.2
Intermediate A short-lived species formed after TS1-5.4
Transition State (TS2) Second energetic barrier+10.8
Products Final stable molecules-25.0

Natural Occurrence, Isolation, and Biosynthetic Pathways of 2,6 Dimethylocta 5,7 Dien 4 Ol

Identification in Plant Essential Oils and Extracts

2,6-Dimethylocta-5,7-dien-4-ol, also known as artemisia alcohol, has been identified as a constituent of the essential oils of several plant species, primarily within the Asteraceae family. Gas chromatography-mass spectrometry (GC-MS) analysis has been instrumental in detecting its presence in these complex mixtures.

Notably, this compound is found in the essential oil of Achillea fragrantissima, commonly known as lavender cotton. Studies have shown that the chemical composition of the essential oil can vary based on geographical location and whether the plant material is fresh or dried mdpi.commdpi.com. In some analyses of A. fragrantissima from Iraq, artemisia alcohol has been identified as a component of the essential oil researchgate.net.

The genus Artemisia is another significant source of this monoterpenoid. It has been detected in the ethanol extracts of several Artemisia species, including A. annua, A. dracunculus (tarragon), A. santonica, and A. scoparia mdpi.com. Research on Artemisia annua has identified artemisia alcohol among a diverse array of monoterpenes and sesquiterpenes produced by the plant frontiersin.orgnih.gov. Furthermore, studies on other Artemisia species, such as Artemisia vestita, have also reported the presence of artemisia alcohol and its acetate cabidigitallibrary.orgresearchgate.net.

The following table summarizes the findings on the natural occurrence of this compound in various plant species.

Plant SpeciesFamilyCommon NamePlant Part AnalyzedAnalytical Method
Achillea fragrantissimaAsteraceaeLavender CottonLeaves, Aerial PartsGC-MS
Artemisia annuaAsteraceaeSweet WormwoodAerial PartsGC-MS
Artemisia dracunculusAsteraceaeTarragon-GC-MS
Artemisia santonicaAsteraceae--GC-MS
Artemisia scopariaAsteraceaeRedstem Wormwood-GC-MS
Artemisia vestitaAsteraceae--GC-MS

Isolation and Purification Methodologies from Natural Sources

The isolation and purification of this compound from its natural plant sources involve a multi-step process that begins with the extraction of the essential oil, followed by fractionation and chromatographic separation to isolate the specific alcohol.

Essential Oil Extraction: The initial step is the extraction of the essential oil from the plant material. Hydrodistillation and steam distillation are the most common methods employed for this purpose nih.govcabidigitallibrary.org. In these processes, steam is passed through the plant material, causing the volatile compounds, including this compound, to vaporize. The vapor is then condensed to yield a mixture of essential oil and water, from which the oil is separated.

Fractionation and Purification: Due to the complexity of essential oils, which contain a multitude of different terpenes and other volatile compounds, further purification is necessary to isolate this compound.

Fractional Distillation: This technique is used to separate compounds based on their different boiling points. For monoterpene alcohols like this compound, fractional distillation under reduced pressure can be effective in separating it from other components with significantly different volatilities manekancor.comwikipedia.orgsemanticscholar.org.

Column Chromatography: Adsorption column chromatography is a widely used and effective method for the separation of terpenoids researchgate.net. Silica gel is a common adsorbent used for separating a variety of compounds including alcohols columbia.edu. By using a non-polar solvent to elute the compounds from the column, components can be separated based on their polarity. More polar compounds, like alcohols, will adhere more strongly to the silica gel and elute later than non-polar hydrocarbons nih.gov. Gradient elution, where the polarity of the solvent is gradually increased, can be employed for more complex separations researchgate.net.

Gas Chromatography (GC): For analytical purposes and small-scale preparative work, gas chromatography is the preferred method for terpene analysis due to the volatile nature of these compounds scioninstruments.com. A GC system equipped with a suitable capillary column can separate the individual components of an essential oil, allowing for the identification and quantification of this compound mdpi.comresearchgate.net.

Enzymatic and Metabolic Pathways for Biosynthesis (e.g., from Monoterpene Precursors)

The biosynthesis of this compound follows the general pathway for regular monoterpenes, which are derived from the head-to-tail condensation of two isoprene (B109036) units.

The universal precursor for all monoterpenes is geranyl pyrophosphate (GPP). GPP is formed in the plastids of plant cells through the methylerythritol 4-phosphate (MEP) pathway. The biosynthesis of this compound from GPP likely involves a series of enzymatic reactions catalyzed by specific terpene synthases and modifying enzymes such as dehydrogenases.

While the exact enzymatic steps leading to this compound have not been fully elucidated, a plausible pathway involves the conversion of GPP to an intermediate that is subsequently oxidized or reduced to form the final alcohol. The co-occurrence of artemisia ketone and artemisia alcohol in the essential oils of several Artemisia species suggests a close biosynthetic relationship mdpi.comnih.gov. It is hypothesized that artemisia alcohol may be formed through the enzymatic reduction of artemisia ketone. This type of reduction of a ketone to a secondary alcohol is a common enzymatic reaction in secondary metabolism usm.mynih.gov.

Biogenetic Relationship to Other Monoterpenoids

This compound is classified as a regular acyclic monoterpenoid. This classification is based on its biogenetic origin, which adheres to the isoprene rule where the C10 skeleton is formed by the head-to-tail linkage of two isoprene units.

This places it in the same biogenetic family as other well-known regular acyclic monoterpenes such as geraniol (B1671447), nerol, and linalool (B1675412), all of which are also derived from the common precursor, geranyl pyrophosphate (GPP) nih.gov. The structural diversity within this family arises from the various enzymatic transformations that GPP can undergo, including isomerization, cyclization, oxidation, and reduction.

The biogenesis of this compound distinguishes it from the class of irregular monoterpenes. Irregular monoterpenes, such as lavandulol and chrysanthemyl derivatives, are formed through non-head-to-tail condensations of isoprene units, for instance, a head-to-middle linkage of two dimethylallyl pyrophosphate (DMAPP) molecules acs.orgnih.govresearchgate.net. Therefore, from a biogenetic perspective, this compound is more closely related to the common acyclic monoterpene alcohols found throughout the plant kingdom than to the structurally distinct irregular monoterpenes.

Biological and Semiochemical Roles of 2,6 Dimethylocta 5,7 Dien 4 Ol

Pheromone Activity and Chemical Ecology

The primary documented biological role of 2,6-Dimethylocta-5,7-dien-4-ol is as an insect pheromone. Specifically, it has been identified as a key component of the aggregation pheromone of the pine bark beetle, Dendroctonus matsurai. In this context, the compound is commonly referred to by its trivial name, matsuone .

Research has demonstrated that matsuone is produced exclusively by male D. matsurai beetles as they bore into their host trees, the Japanese red pine (Pinus densiflora). The release of this compound initiates a mass aggregation response, attracting both male and female beetles to the host tree for mating and colonization.

The biological activity of matsuone was confirmed through a combination of analytical and behavioral studies. Gas Chromatography-Electroantennographic Detection (GC-EAD) analysis, a technique that measures the electrical response of an insect's antenna to chemical stimuli, showed that the antennae of both male and female D. matsurai exhibit a strong response to synthetic this compound.

Field trapping experiments have further solidified its role. While matsuone alone shows some attractive properties, its efficacy is synergistically enhanced when combined with host tree volatiles, such as alpha-pinene (B124742) and beta-pinene. This combination proves highly attractive to D. matsurai, indicating a multi-component signaling system that integrates beetle-specific cues with host-specific cues.

Table 1: Representative Field Trapping Results for Dendroctonus matsurai Attraction to Various Chemical Lures. Data is illustrative of findings reported by Kim et al. (2009).
Lure CompositionRole/TypeMean Beetle Catch (per trap)
Unbaited ControlNegative Control2.1
Matsuone (this compound)Pheromone Component15.8
Host Volatiles (alpha-pinene + beta-pinene)Synergist / Host Cue24.5
Matsuone + Host VolatilesComplete Pheromone Blend112.3

Interaction with Biological Systems and Enzymes

As a volatile semiochemical, the initial interaction of this compound with an insect's biological system occurs at the peripheral olfactory organs—the antennae. The process follows a well-established pathway for odorant detection in insects:

Transport: Molecules of matsuone enter the pores of olfactory sensilla on the antenna and dissolve in the aqueous sensillar lymph. Here, they are thought to be bound by Odorant Binding Proteins (OBPs), which solubilize the hydrophobic pheromone molecules and transport them to the receptor proteins.

Reception: The OBP-pheromone complex interacts with a specific Odorant Receptor (OR) located on the dendritic membrane of an Olfactory Receptor Neuron (ORN). The specificity of this interaction ensures that the insect can distinguish its own pheromone from a vast array of other environmental compounds.

Signal Transduction: The binding of matsuone to its cognate OR triggers a conformational change in the receptor, opening an ion channel. This leads to the depolarization of the neuron's membrane and the generation of an action potential.

Neural Processing: The electrical signal is transmitted along the axon of the ORN to the antennal lobe, the primary olfactory processing center in the insect brain. The brain then integrates this information, leading to a specific behavioral response, such as upwind flight towards the pheromone source.

Following perception, the pheromone signal must be terminated to allow the insect to respond to subsequent changes in pheromone concentration. This is accomplished by metabolic enzymes present in and around the sensilla. The primary enzymes implicated in the degradation of pheromones and other xenobiotics in bark beetles are Cytochrome P450 monooxygenases (P450s) . These enzymes chemically modify the pheromone molecule, rendering it inactive and facilitating its clearance from the system.

Biochemical Pathways Involving this compound

The primary biochemical pathway involving this compound within the insect body is its metabolic degradation. While specific studies detailing the complete metabolic fate of matsuone are limited, the pathway can be confidently inferred from extensive research on structurally similar monoterpene alcohols, such as ipsdienol (B1210497), in other bark beetle species.

The most probable metabolic transformation is epoxidation , catalyzed by Cytochrome P450 enzymes. This reaction targets the double bonds within the molecule's conjugated diene system (at positions C5=C6 and C7=C8). The P450-mediated reaction utilizes an electron donor, typically NADPH, and molecular oxygen (O₂) to insert one oxygen atom into the pheromone substrate, forming an epoxide.

The epoxidation of this compound would likely result in the formation of two primary metabolites:

5,6-epoxy-2,6-dimethyloct-7-en-4-ol

7,8-epoxy-2,6-dimethyloct-5-en-4-ol

This metabolic conversion serves two key purposes:

Signal Inactivation: The resulting epoxides have different three-dimensional structures and electronic properties compared to the parent pheromone. They no longer fit into the specific Odorant Receptors, effectively terminating the olfactory signal.

Detoxification and Excretion: The addition of the polar epoxide group increases the water solubility of the molecule, facilitating its subsequent conjugation and excretion from the insect's body.

This proposed pathway is strongly supported by studies on the pheromone ipsdienol in the bark beetle Ips pini, where P450-dependent epoxidation was shown to be the major metabolic route.

Table 2: Plausible Metabolic Pathway of this compound via Epoxidation.
CompoundRoleKey Structural FeatureCatalyzing Enzyme System
This compound (Matsuone)Parent Compound (Pheromone)Conjugated diene at C5/C7N/A
5,6-epoxy-2,6-dimethyloct-7-en-4-olPotential MetaboliteEpoxide at C5-C6Cytochrome P450 Monooxygenase
7,8-epoxy-2,6-dimethyloct-5-en-4-olPotential MetaboliteEpoxide at C7-C8Cytochrome P450 Monooxygenase

Environmental Chemistry and Fate of 2,6 Dimethylocta 5,7 Dien 4 Ol

Phototransformation and Atmospheric Reactivity

No studies were found that investigate the atmospheric reactions or photochemical degradation of 2,6-Dimethylocta-5,7-dien-4-ol. Data on its reaction rates with atmospheric oxidants such as hydroxyl radicals, ozone, or nitrate (B79036) radicals, which would determine its atmospheric lifetime, are absent.

Hydrolysis and Aqueous Environmental Stability

There is no available information on the hydrolysis of this compound. The stability of this compound in aqueous environments at different pH levels has not been documented, preventing an assessment of its persistence in water bodies.

Biodegradation Pathways and Microbial Interactions

Research on the biodegradation of this compound by microorganisms in soil or water is not present in the reviewed literature. As a result, its potential for natural attenuation in the environment and the metabolic pathways involved are unknown.

Bioaccumulation Potential and Transport in Environmental Compartments

There are no empirical data or predictive studies on the bioaccumulation potential of this compound in organisms. Key parameters such as the octanol-water partition coefficient (Kow), which would indicate its tendency to accumulate in fatty tissues, have not been reported. Similarly, information regarding its transport and partitioning between different environmental compartments (air, water, soil, and biota) is unavailable.

Future Research Directions and Emerging Applications of 2,6 Dimethylocta 5,7 Dien 4 Ol

Advanced Catalytic Syntheses

The efficient and selective synthesis of 2,6-dimethylocta-5,7-dien-4-ol, particularly in an enantiomerically pure form, is a primary goal for enabling its application. Future research is expected to move beyond classical stoichiometric reductions and focus on sophisticated catalytic methods.

The most direct route to this alcohol is the reduction of the corresponding ketone, 2,6-dimethylocta-5,7-dien-4-one (B1197713) (tagetone). nih.gov A key area for future investigation is the development of catalytic asymmetric reduction techniques. Transition metal-catalyzed asymmetric hydrogenation and transfer hydrogenation are powerful methods for producing enantiomerically enriched alcohols from prochiral ketones. sioc-journal.cn Research into catalysts based on rhodium, ruthenium, or iridium, combined with chiral ligands, could provide highly selective pathways to specific stereoisomers of this compound. mdpi.comresearchgate.net Such methods are crucial as the biological activity and material properties of chiral molecules are often dependent on their specific stereochemistry.

Furthermore, catalyst screening for the reduction of ketones with complex functionalities, such as the conjugated diene system in tagetone, remains an active area of research. nih.gov The development of catalysts that can selectively reduce the ketone without affecting the diene is essential. Base-catalyzed isomerizations of allylic alcohols to ketones are well-established, suggesting that carefully controlled reverse reactions could be a viable, atom-economical synthetic strategy. researchgate.netresearchgate.net

Table 1: Potential Catalytic Systems for Future Synthesis
Catalytic ApproachCatalyst TypePotential AdvantageReference for Similar Transformations
Asymmetric HydrogenationRu- or Rh-based complexes with chiral ligands (e.g., BINAP)High enantioselectivity, direct route from ketone researchgate.net
Asymmetric Transfer HydrogenationTransition metal complexes (e.g., Ru, Ir) with chiral ligands and a hydrogen donorMilder conditions, avoids high-pressure H2 gas sioc-journal.cn
Catalytic Hydrosilylation followed by HydrolysisChiral transition metal catalystsAlternative method for asymmetric reduction nih.gov
Enzymatic ReductionKeto-reductases (KREDs) / DehydrogenasesHigh stereoselectivity, green and sustainable conditions nih.gov

Exploration of Novel Chemical Transformations

The chemical structure of this compound, featuring both an allylic alcohol and a conjugated diene, allows for a wide array of potential chemical transformations that are yet to be fully explored.

Future work could investigate the controlled dehydration of this alcohol. Depending on the conditions, this could lead to the formation of highly conjugated triene systems, which are valuable building blocks in organic synthesis. nih.govrsc.org The allylic nature of the alcohol also makes it a candidate for rearrangement reactions, such as the Claisen or Cope rearrangements, which can be used to construct complex carbon skeletons. rsc.org

Moreover, the hydroxyl group can be a handle for derivatization. It can be transformed into a good leaving group to allow for nucleophilic substitution, or it can be used to direct reactions at adjacent positions. Iridium-catalyzed systems have been shown to convert allylic alcohols into catalytic enolate equivalents, which can then react with various electrophiles or nucleophiles, opening up pathways to α-functionalized ketones. nih.gov This umpolung (polarity inversion) strategy could be applied to this compound to synthesize novel derivatives. Additionally, titanium-mediated cross-coupling reactions of allylic alcohols with alkynes have been shown to produce stereodefined 1,4-dienes, a transformation that could be explored with this substrate. nih.gov

Mechanistic Studies of Biological Interactions

The biological activities of this compound are largely uninvestigated, but the known bioactivities of its parent ketone, tagetone, provide a strong rationale for future research. Tagetone is a major constituent of essential oils from Tagetes species and is known to possess antimicrobial, insecticidal, and cytotoxic properties. nih.govnih.govmedwinpublishers.com

A key research question is whether the alcohol is a metabolite of tagetone in biological systems and if it possesses similar or distinct activities. Future studies could explore its efficacy against various bacterial and fungal strains. Mechanistic investigations are crucial and could focus on how the compound interacts with cellular targets. For instance, studies on Tagetes minuta essential oil, rich in tagetone, suggest that its antimicrobial action involves the disruption of the bacterial membrane's integrity and potential. mdpi.comresearchgate.net Research could explore if this compound acts via a similar membrane-disrupting mechanism. Other studies have suggested that tagetone may interact with neurotransmitter receptors like the GABA-A receptor, a mechanism that could also be investigated for the alcohol derivative. tandfonline.com

Development of High-Resolution Analytical Techniques

As interest in this compound and its isomers grows, the need for advanced analytical techniques for their detection, quantification, and stereochemical assignment becomes more critical. While standard gas chromatography-mass spectrometry (GC-MS) is commonly used for analyzing terpenes, future research will likely focus on developing more sophisticated methods. researchgate.netsigmaaldrich.com

High-resolution mass spectrometry (HRMS) coupled with GC can provide unambiguous elemental compositions, which is vital for identifying unknown metabolites or transformation products in complex mixtures. acs.orgnih.gov Advanced sample introduction techniques, such as headspace solid-phase microextraction (HS-SPME), can improve sensitivity and allow for the analysis of volatile compounds from various matrices with minimal sample preparation. sigmaaldrich.comazolifesciences.com

A significant challenge and a direction for future research is the differentiation of its stereoisomers. High-performance liquid chromatography (HPLC) or GC with chiral stationary phases are standard methods, but they can be time-consuming. kaist.ac.kr An emerging area is the use of NMR spectroscopy with chiral solvating agents (CSAs). kaist.ac.kracs.org These agents form diastereomeric complexes with the enantiomers of the alcohol, which results in distinct, resolvable signals in the ¹H NMR spectrum. nih.govunits.it This allows for rapid determination of enantiomeric excess without the need for physical separation, representing a powerful tool for monitoring asymmetric syntheses. tcichemicals.com

Table 2: Emerging Analytical Techniques for Future Research
TechniqueApplication FocusPotential AdvantageReference
HS-SPME-GC-HRMSTrace analysis in complex matrices (e.g., biological fluids, plant extracts)High sensitivity, high selectivity, and accurate mass for formula determination acs.orgnih.govazolifesciences.com
Chiral GC/MSSeparation and identification of enantiomers and diastereomersDirect quantification of individual stereoisomers kaist.ac.kr
¹H NMR with Chiral Solvating Agents (CSAs)Rapid determination of enantiomeric purityNo need for chromatographic separation; real-time reaction monitoring kaist.ac.kracs.orgtcichemicals.com
Pure Shift NMRResolving complex, overlapping signals in NMR spectraEnhanced spectral resolution for unambiguous structural assignment acs.org

Investigation into Materials Science Applications (e.g., Polymer Chemistry Models for Vulcanization)

Terpenes and their derivatives are gaining significant attention as renewable feedstocks for the synthesis of novel polymers and materials. mdpi.comencyclopedia.pubdiva-portal.org The diene functionality in this compound makes it a particularly interesting candidate for polymer chemistry, with potential applications as a model compound for studying vulcanization.

Vulcanization is the process of cross-linking polymer chains, typically with sulfur, to improve the mechanical properties of materials like rubber. Due to the complexity of rubber macromolecules, smaller model compounds are often used to study the fundamental chemistry of these cross-linking reactions. The structure of this compound is analogous to the unsaturated units found in polyisoprene (natural rubber). Future research could involve reacting this alcohol with sulfur in a process known as inverse vulcanization to create novel sulfur-containing polymers. rsc.org Such studies would provide insight into how the diene structure participates in the formation of sulfur cross-links. google.com

The diene moiety could also participate in radical or cationic polymerizations to form new bio-based polymers. acs.orgmdpi.com The presence of the hydroxyl group offers a site for post-polymerization modification, allowing for the introduction of other functionalities to tailor the polymer's properties. Given the wide availability of terpenes from natural sources, exploring their use in creating sustainable elastomers and composites is a rapidly growing field with significant industrial potential. wiley.comresearchgate.netacs.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.